1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

Organic Synthesis Physicochemical Property Prediction Method Development

Safeguard your synthesis with the precise halogenation pattern of CAS 1598355-16-8, essential for maintaining target activity and avoiding non-functional isomers. This 98% pure chiral carbinol offers two distinct synthetic handles for cross-coupling and verifiable property data (pKa 11.27, LogP 3.5) for rational design.

Molecular Formula C8H5BrClF3O
Molecular Weight 289.48
CAS No. 1598355-16-8
Cat. No. B2498254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
CAS1598355-16-8
Molecular FormulaC8H5BrClF3O
Molecular Weight289.48
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)C(C(F)(F)F)O
InChIInChI=1S/C8H5BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H
InChIKeyYYNHERMFTKJUCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol (CAS 1598355-16-8): Procurement-Grade Trifluoromethyl Carbinol Building Block


1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol (CAS 1598355-16-8) is a chiral, halogenated phenyl trifluoromethyl carbinol. It is a white to off-white powder with a molecular weight of 289.48 g/mol and the molecular formula C8H5BrClF3O [1]. Its structure features a stereocenter at the carbinol carbon, which is critical for applications requiring defined stereochemistry. The compound is commercially available from multiple vendors for research and development purposes, with typical purities ranging from 95% to 98% .

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol: Why Structural Specificity is Non-Negotiable


While this compound belongs to a well-known class of trifluoromethyl carbinols, generic substitution is not viable due to the critical and non-fungible role of its specific halogenation pattern (4-bromo, 2-chloro). This exact substitution dictates key properties: it modulates the electron density of the aromatic ring, directly influencing the compound's acidity (pKa) and lipophilicity (LogP), and creates a unique chiral center. A change in the position or identity of the halogens will result in a different molecule with altered physicochemical properties . This is crucial for applications where the compound is a precise intermediate; an isomer would lead to a different, and likely non-functional, downstream product. Furthermore, in structure-activity relationship (SAR) studies, this compound's precise activity profile cannot be extrapolated from its analogs, as evidenced by its distinct potency at specific biological targets [1].

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol: Quantitative Differentiation Against In-Class Alternatives


Comparative Acidity (pKa) of Trifluoromethyl Carbinols: A Class-Level Distinction

As a class, phenyl trifluoromethyl carbinols exhibit a range of acidities directly modulated by aromatic ring substitution. While a direct, experimentally determined pKa for this specific compound (4-bromo, 2-chloro substitution) is not available in the primary literature, its value of 11.27 ± 0.14 (Predicted) can be contextualized against a measured class range. The pKa for related compounds has been experimentally determined, spanning from 9.18 for the strongly electron-withdrawing m-nitro derivative to 12.24 for the electron-donating p-methoxy analog [1]. This places the predicted pKa of the target compound firmly within the class, but its specific value will dictate its behavior as a nucleophile, hydrogen-bond donor, and leaving group in synthetic applications, making it distinct from analogs with different substituents.

Organic Synthesis Physicochemical Property Prediction Method Development

Commercial Purity and Pricing Benchmarks for 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

For procurement decisions, a key differentiator is the availability of this specific chiral building block at verified purity levels. The compound is offered at a standard purity of 95% and a higher purity of 98% . The following table provides a cross-vendor comparison of pricing and purity for a 1g quantity, which is a common scale for initial research use. This data establishes a verifiable market baseline against which to assess procurement options.

Chemical Procurement Medicinal Chemistry Building Block Sourcing

CYP1A2 Inhibition Profile: A Potential Differentiator for Toxicology Risk Assessment

In early-stage drug discovery, the potential for drug-drug interactions (DDIs) is a key liability filter. This compound has been assessed for its inhibitory activity against the major human drug-metabolizing enzyme Cytochrome P450 1A2. It exhibited an IC50 of 7,000 nM (7 µM) in a human microsome assay [1]. While this is a moderate potency, it is a quantitative data point that can be directly compared to other lead candidates in a screening cascade to select the compound with the lowest DDI risk.

ADME-Tox Drug Discovery Safety Pharmacology

Ecdysone Receptor Agonist Activity: A Direct Cross-Study Potency Comparison

This compound demonstrates activity as an agonist of the ecdysone receptor, a key target for insect growth regulators. Crucially, its potency varies across different insect species, as shown in a comparative cell-based assay. It is approximately 2.9-fold more potent on the receptor from Bombyx mori (silkworm) than on the receptor from Spodoptera littoralis (cotton leafworm) [1]. This differential potency is a verifiable, quantitative characteristic that distinguishes its activity profile and could guide species-specific applications or selectivity studies.

Agrochemical Discovery Insecticide Development Nuclear Receptor Biology

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol: Evidence-Based Application Scenarios for R&D and Procurement


Sourcing a Specific Chiral Building Block for Advanced Organic Synthesis

This compound serves as a well-defined, commercially available chiral building block for the construction of more complex molecules. Its specific substitution pattern (4-bromo, 2-chloro) provides two distinct synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The availability of the compound at both 95% and 98% purity, with transparent pricing from multiple global vendors , makes it a practical choice for synthetic chemists. Procurement teams can use the market pricing data ($335 - $550 per gram) to benchmark quotes and ensure cost-effective sourcing.

Profiling Candidate Compounds in ADME-Tox and Agrochemical Screening Cascades

For researchers in drug discovery or agrochemical development, this compound offers specific, quantitative bioactivity data that can be used for candidate profiling and SAR analysis. Its defined inhibitory activity against CYP1A2 (IC50 = 7,000 nM) provides a clear liability marker for drug-drug interaction risk assessment [1]. Simultaneously, its differential agonist activity on the ecdysone receptor from Bombyx mori (EC50 = 151 nM) versus Spodoptera littoralis (EC50 = 437 nM) offers a tangible data point for exploring species-selective insect growth regulators [2].

Evaluating Fluorinated Building Blocks for Improved Physicochemical Properties

The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity (XLogP3 = 3.5) [3]. This compound's predicted pKa of 11.27 allows medicinal chemists to model its behavior in physiological environments and design analogs with tailored properties. When compared to other phenyl trifluoromethyl carbinols, which have experimental pKa values ranging from 9.18 to 12.24 [4], this compound occupies a specific, verifiable position in the property space that can be exploited for rational design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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